3'-Deoxy-3'-methylguanosine
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Overview
Description
3’-Deoxy-3’-methylguanosine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-methylguanosine involves multiple steps. One of the key reactions is the formation of pyrophosphate bonds, which can be achieved in dimethylformamide (DMF) solution employing catalytic properties of zinc chloride . Another method involves the use of hexamethyldisilazane and chlorotrimethylsilane, followed by reflux and heating in a sealed bomb .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-3’-methylguanosine are not widely documented. the compound can be synthesized from phosphoramidites, which are intermediates in the chemical synthesis of nucleotides .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-methylguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be used in the synthesis of capped RNA transcripts, where it forms pyrophosphate bonds .
Common Reagents and Conditions
Common reagents used in the synthesis of 3’-Deoxy-3’-methylguanosine include zinc chloride, hexamethyldisilazane, and chlorotrimethylsilane . The reactions typically occur in DMF solution or under reflux conditions.
Major Products Formed
The major products formed from these reactions include capped RNA transcripts and other nucleoside analogues .
Scientific Research Applications
3’-Deoxy-3’-methylguanosine has several scientific research applications:
Chemistry: It is used in the synthesis of DNA and RNA analogues.
Biology: The compound is an activator for DNA polymerases and has applications in studying RNA metabolism.
Medicine: It has broad antitumor activity and is used in research targeting indolent lymphoid malignancies.
Industry: The compound is used in the production of therapeutic mRNA and other nucleoside analogues.
Mechanism of Action
3’-Deoxy-3’-methylguanosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets purine nucleoside phosphorylases, which catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta-(deoxy)ribonucleoside molecules .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-3’-deoxyguanosine: Another nucleoside analogue used in the synthesis of capped RNA transcripts.
7,3’-O-Dimethylguanosine: Similar to 3’-Deoxy-3’-methylguanosine, it is used in the synthesis of RNA analogues.
Uniqueness
3’-Deoxy-3’-methylguanosine is unique due to its specific structure and its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research .
Properties
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHFMVVSLFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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